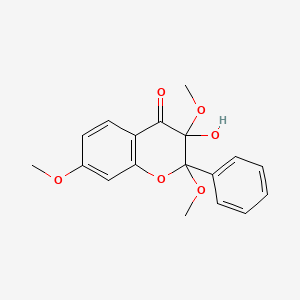
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is a complex organic compound belonging to the chromenone family This compound is characterized by its chromenone core structure, which is a benzopyran derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of appropriate chalcones, which are then subjected to cyclization reactions to form the chromenone core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
化学反应分析
Types of Reactions
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to inflammation, oxidative stress, and cell proliferation. These interactions contribute to its observed biological effects .
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-: Exhibits unique pharmacological activities.
4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-: Used in various chemical and biological studies.
Uniqueness
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one stands out due to its specific combination of hydroxy and methoxy groups, which confer unique chemical reactivity and biological activity.
生物活性
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is a compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, inhibition of telomerase, and other relevant pharmacological effects.
The molecular formula of this compound is C19H20O7 with a molecular weight of approximately 360.36 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.33 g/cm³ |
| Boiling Point | 537.4 ºC |
| Flash Point | 191.8 ºC |
| LogP | 2.113 |
Anticancer Properties
Recent studies have highlighted the potential of chromone derivatives in cancer treatment. Specifically, this compound has shown significant anticancer activity:
- Telomerase Inhibition : Research indicates that this compound exhibits potent inhibitory effects on telomerase activity. In a study involving several derivatives of chromones, compounds similar to 3-hydroxy-2,3,7-trimethoxy-2-phenylchromenone demonstrated IC50 values below 1 µM against telomerase, significantly outperforming staurosporine (IC50 = 6.41 µM) . The inhibition of telomerase is crucial as it is often associated with cancer cell immortality.
- Cell Cycle Arrest and Apoptosis : Flow cytometric analysis revealed that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MGC-803 in a concentration-dependent manner . This effect is mediated through the downregulation of dyskerin expression, a key component of the telomerase complex.
Structure–Activity Relationship (SAR)
The biological activity of chromone derivatives can be significantly influenced by their structural features:
- Methoxy Substituents : The presence and position of methoxy groups on the phenyl ring affect the potency of telomerase inhibition and anticancer activity.
- Phenyl Ring Modifications : Variations in the substituents on the phenyl ring lead to differences in biological activity. For instance, compounds with electron-donating groups have shown enhanced antiproliferative effects .
Case Studies
Several case studies have documented the efficacy of chromone derivatives in various cancer models:
- In Vitro Studies : In vitro assays demonstrated that compounds structurally related to 3-hydroxy-2,3,7-trimethoxy-2-phenylchromenone exhibited significant growth inhibition across different cancer cell lines including breast (MCF-7), lung (A549), and gastric (SGC-7901) cancers .
- Mechanistic Insights : Studies employing Western blotting techniques indicated that these compounds can modulate key signaling pathways involved in apoptosis and cell proliferation .
属性
CAS 编号 |
2047-54-3 |
|---|---|
分子式 |
C18H18O6 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
3-hydroxy-2,3,7-trimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-13-9-10-14-15(11-13)24-18(23-3,12-7-5-4-6-8-12)17(20,22-2)16(14)19/h4-11,20H,1-3H3 |
InChI 键 |
JVTAXJOSRYRUQM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C(C(O2)(C3=CC=CC=C3)OC)(O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















